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Compound of Interest

Compound Name: Methyl 3-aminobenzoate

Cat. No.: B107801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Methyl 3-aminobenzoate (CAS 4518-10-9), a vital building block in the synthesis of

pharmaceuticals and other complex organic molecules. The following sections detail its

characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), supported by generalized experimental protocols for data acquisition.

Core Spectroscopic Data
The empirical formula for Methyl 3-aminobenzoate is C₈H₉NO₂, with a molecular weight of

151.16 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobenzoate
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Chemical Shift (δ) ppm Multiplicity Assignment

7.41 Singlet Aromatic H

7.35 Doublet Aromatic H

7.20 Triplet Aromatic H

6.84 Doublet Aromatic H

3.88 Singlet -OCH₃ (Ester)

3.80 (broad) Singlet -NH₂ (Amine)

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobenzoate[1]

Chemical Shift (δ) ppm Assignment

168.5 C=O (Ester Carbonyl)

150.3 Aromatic C-N

133.9 Aromatic C-H

131.2 Aromatic C-COOCH₃

116.5 Aromatic C-H

116.1 Aromatic C-H

110.5 Aromatic C-H

51.3 -OCH₃ (Ester Methyl)

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Key IR Absorption Bands for Methyl 3-aminobenzoate[2]

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

3334 N-H Stretch Primary Amine (-NH₂)

3100, 3063 C-H Stretch (sp²) Aromatic C-H

2956 C-H Stretch (sp³) Methyl C-H (-OCH₃)

1721 C=O Stretch Ester Carbonyl

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate (Electron Ionization)

m/z (Mass/Charge Ratio) Interpretation

151 [M]⁺ Molecular Ion

120 [M - OCH₃]⁺

92 [M - COOCH₃]⁺

Data sourced from NIST Mass Spectrometry Data Center.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Methyl 3-aminobenzoate in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to provide a reference peak at 0 ppm.

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum,

followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a few milligrams of solid Methyl 3-
aminobenzoate with approximately 100 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a

hydraulic press.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the

spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the sample pellet into the holder and acquire the IR spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the positions of the major absorption bands and correlate them to the

corresponding functional group vibrations.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized in a high vacuum environment.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule, creating a positively charged

molecular ion ([M]⁺) and causing fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a magnetic or electric field.
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Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like Methyl 3-aminobenzoate using the described spectroscopic techniques.
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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